2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine
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Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine is a chemical compound characterized by the presence of a benzo[d][1,3]dioxole ring fused to a pyrrolidine ring with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine typically involves the condensation of benzo[d][1,3]dioxole derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of benzo[d][1,3]dioxole carbaldehyde and 4-methylpyrrolidine in the presence of a suitable catalyst and solvent . The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxole-5-carboxylic acid derivatives, while reduction may produce benzo[d][1,3]dioxole-5-ylmethyl derivatives .
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . The compound may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one
- 2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
- 1-((Benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane
Comparison: Compared to these similar compounds, 2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine is unique due to the presence of the pyrrolidine ring with a methyl substituent, which may confer distinct chemical and biological properties. For example, the methyl group can influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-methylpyrrolidine |
InChI |
InChI=1S/C12H15NO2/c1-8-4-10(13-6-8)9-2-3-11-12(5-9)15-7-14-11/h2-3,5,8,10,13H,4,6-7H2,1H3 |
InChI Key |
VYZZRBCMRUYOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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